Cas no 890896-52-3 (1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine)

1-(4-フルオロフェニル)-N-(3-メチルフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンは、高選択性のキナーゼ阻害剤として設計された低分子化合物です。その特徴的な化学構造により、標的タンパク質との強い親和性を示し、優れた生体利用能と代謝安定性を有しています。4位のアミン基と1位の4-フルオロフェニル基が分子認識に重要な役割を果たし、3-メチルフェニル基が脂溶性を調整することで細胞膜透過性を向上させています。この化合物は特にチロシンキナーゼファミリーに対する阻害活性が高く、創薬研究において重要なリード化合物としての潜在性を有しています。X線結晶構造解析により確認された明確な結合モードは、合理的な薬剤設計の好例となっています。

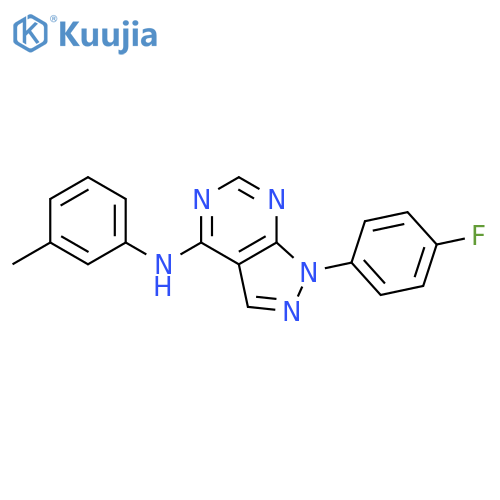

890896-52-3 structure

商品名:1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine

1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine

- 1-(4-fluorophenyl)-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

- F1886-0048

- 1-(4-fluorophenyl)-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- BRD-K27573515-001-01-6

- AKOS005021652

- 890896-52-3

- 1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

-

- インチ: 1S/C18H14FN5/c1-12-3-2-4-14(9-12)23-17-16-10-22-24(18(16)21-11-20-17)15-7-5-13(19)6-8-15/h2-11H,1H3,(H,20,21,23)

- InChIKey: XABWJLCLCMALRN-UHFFFAOYSA-N

- ほほえんだ: C1N=C(NC2=CC=CC(C)=C2)C2C=NN(C3=CC=C(F)C=C3)C=2N=1

計算された属性

- せいみつぶんしりょう: 319.12332363g/mol

- どういたいしつりょう: 319.12332363g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 414

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 55.6Ų

1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1886-0048-1mg |

1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

890896-52-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1886-0048-40mg |

1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

890896-52-3 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1886-0048-50mg |

1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

890896-52-3 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1886-0048-15mg |

1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

890896-52-3 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1886-0048-3mg |

1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

890896-52-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1886-0048-10mg |

1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

890896-52-3 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1886-0048-2μmol |

1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

890896-52-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1886-0048-5μmol |

1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

890896-52-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1886-0048-2mg |

1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

890896-52-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1886-0048-4mg |

1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

890896-52-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine 関連文献

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

890896-52-3 (1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine) 関連製品

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量